molecular formula C20H35NO16 B12507583 HexNAc-(Hex)2

HexNAc-(Hex)2

Katalognummer: B12507583
Molekulargewicht: 545.5 g/mol
InChI-Schlüssel: RJTOFDPWCJDYFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HexNAc-(Hex)2, also known as N-acetylhexosamine-(hexose)2, is a compound consisting of one N-acetylhexosamine unit and two hexose units. This compound is a structural derivative of oligosaccharides, which are carbohydrates composed of a small number of monosaccharide units joined by glycosidic linkages. This compound is commonly found in complex carbohydrates, including glycoproteins and glycolipids, which play critical roles in cellular functions and signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HexNAc-(Hex)2 typically involves multistep chemical processes, including the selective formation of glycosidic bonds. One common method is the total synthesis of L-hexoses, which showcases a methodology for synthesizing polyhydroxylated natural products. This process often involves the use of specific reagents and catalysts to achieve the desired stereochemistry and configuration.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between N-acetylhexosamine and hexose units. This method is advantageous due to its high specificity and efficiency. Additionally, chemical synthesis methods can be scaled up for industrial production, utilizing optimized reaction conditions and purification techniques to obtain high yields of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

HexNAc-(Hex)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

HexNAc-(Hex)2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex carbohydrates and studying glycosylation processes.

    Biology: Plays a role in cellular signaling and recognition processes, as well as in the study of glycoproteins and glycolipids.

    Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of biopharmaceuticals and as a component in various industrial processes

Wirkmechanismus

The mechanism of action of HexNAc-(Hex)2 involves its interaction with specific molecular targets and pathways. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signaling cascades and changes in gene expression. Additionally, this compound can be involved in the modification of proteins through glycosylation, affecting their stability, activity, and localization .

Vergleich Mit ähnlichen Verbindungen

HexNAc-(Hex)2 can be compared with other similar compounds, such as:

    HexNAc-(Hex)6,7: Consists of six or seven hexose units and two N-acetylhexosamine units.

    HexNAc-(Hex)4: Contains four hexose units and two N-acetylhexosamine units.

The uniqueness of this compound lies in its specific structure and the roles it plays in various biological processes. Its smaller size compared to larger oligosaccharides allows for more targeted interactions with specific proteins and receptors, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C20H35NO16

Molekulargewicht

545.5 g/mol

IUPAC-Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)

InChI-Schlüssel

RJTOFDPWCJDYFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.